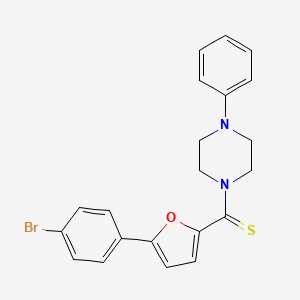

(5-(4-Bromophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a compound with a similar structure was obtained in good yield by aminomethylation reaction of 4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione with 4-(4-bromophenyl)piperazine and formaldehyde . The product was purified by crystallization from 96% ethanol .Molecular Structure Analysis

The molecular structure of similar compounds has been assigned by High-Resolution Mass Spectrometry (HRMS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) experiments .Chemical Reactions Analysis

While specific chemical reactions involving “(5-(4-Bromophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione” are not available, related compounds have been studied. For instance, Oxone oxidation of 5-(4-bromophenyl)furfural has been reported to afford γ-keto carboxylic acid .Wissenschaftliche Forschungsanwendungen

Antibacterial Activities

The structural analogs of the compound, particularly those involving the furan ring, have shown promising antibacterial activities. These compounds have been tested against drug-resistant strains such as A. baumannii, K. pneumoniae, E. cloacae, and MRSA. The presence of the furan ring and the bromophenyl group contributes to the compound’s ability to interact with bacterial proteins, potentially inhibiting their function and leading to antibacterial effects .

Anti-Inflammatory Properties

Furan derivatives are known to exhibit anti-inflammatory properties. The compound could be investigated for its efficacy in reducing inflammation, possibly by inhibiting inflammatory mediators or enzymes involved in the inflammatory process. This application could extend to the treatment of chronic inflammatory diseases .

Analgesic Effects

Similar to its anti-inflammatory potential, the compound may also serve as an analgesic, providing pain relief. The pharmacological activity could be due to the interaction with neural pathways or receptors that mediate pain sensation. Further research could explore its effectiveness and potency compared to existing analgesics .

Anticancer Research

The furan ring is a common motif in many anticancer agents. The compound could be synthesized and screened for anticancer activity, targeting specific cancer cell lines. Its mechanism of action might involve DNA interaction or the inhibition of cancer cell proliferation .

Drug Design and Development

The compound’s structure provides a versatile framework for the development of new drugs. Its synthesis and functionalization could lead to the discovery of novel therapeutic agents with improved pharmacokinetic and pharmacodynamic profiles. Computational approaches, such as docking studies and molecular dynamics simulations, could aid in understanding its interaction with biological targets .

Antimicrobial Resistance Studies

Given the rise of antimicrobial resistance, the compound could be pivotal in studying the mechanisms of resistance and developing strategies to overcome it. Its efficacy against multi-drug resistant strains makes it a valuable tool in the ongoing battle against resistant pathogens .

Zukünftige Richtungen

The future directions for research on this compound could include further exploration of its potential biological activities, given the known activities of related compounds . Additionally, further studies could explore its physical and chemical properties, as well as potential applications in various fields.

Eigenschaften

IUPAC Name |

[5-(4-bromophenyl)furan-2-yl]-(4-phenylpiperazin-1-yl)methanethione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19BrN2OS/c22-17-8-6-16(7-9-17)19-10-11-20(25-19)21(26)24-14-12-23(13-15-24)18-4-2-1-3-5-18/h1-11H,12-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGMXUGCOJUNDCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=S)C3=CC=C(O3)C4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19BrN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-(4-Bromophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-bromo-3-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B2966698.png)

![Methyl({[4-(morpholin-4-yl)phenyl]methyl})(prop-2-yn-1-yl)amine](/img/structure/B2966700.png)

![N-(2,3-dimethylphenyl)-2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2966703.png)

![2-[(2-amino-1,3-thiazol-4-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2966707.png)

![5-((4-Benzylpiperazin-1-yl)(3,4-difluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2966708.png)

![[(2R,4S)-2-Methyloxan-4-yl] methanesulfonate](/img/structure/B2966716.png)